molecular formula C15H19N3 B4414879 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile

2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile

Cat. No. B4414879
M. Wt: 241.33 g/mol
InChI Key: XQVGYAHYURUWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile, also known as EBIO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potassium channel activator, which means that it can increase the activity of potassium channels in cells. This property has made EBIO a valuable tool in studying the role of potassium channels in various physiological processes.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile involves the activation of potassium channels, which leads to an increase in the efflux of potassium ions from cells. This hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire an action potential. This property has been shown to have various physiological effects, depending on the type of potassium channel being activated.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile are diverse and depend on the type of potassium channel being activated. For example, activation of KCNQ channels in neurons can lead to a decrease in neuronal excitability, while activation of BK channels in smooth muscle can lead to relaxation of the muscle. 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has also been shown to have anti-inflammatory effects and to promote cell proliferation in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in lab experiments is its specificity for potassium channels. This allows researchers to study the role of potassium channels in various physiological processes without affecting other ion channels. However, one limitation of using 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile is its potency, which can make it difficult to control the concentration of the compound in experiments. Additionally, 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research involving 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile. One area of interest is the development of more potent and selective potassium channel activators. Another area of interest is the use of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in studying the role of potassium channels in disease states such as epilepsy and diabetes. Finally, there is potential for the use of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in developing new therapies for various conditions, such as muscle disorders and inflammatory diseases.
In conclusion, 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile is a valuable tool in scientific research due to its ability to activate potassium channels. Its diverse effects on various physiological processes make it a valuable compound for studying the role of potassium channels in health and disease. Further research is needed to fully understand the potential of 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile in developing new therapies and treatments.

Scientific Research Applications

2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has been used in a wide range of scientific research, particularly in the field of neuroscience. The compound has been shown to activate various types of potassium channels, including the KCNQ and BK channels, which are important in regulating neuronal excitability. 2-ethyl-2-(1-ethyl-1H-benzimidazol-2-yl)butanenitrile has also been used to study the role of potassium channels in other physiological processes such as muscle contraction, insulin secretion, and cell proliferation.

properties

IUPAC Name

2-ethyl-2-(1-ethylbenzimidazol-2-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-4-15(5-2,11-16)14-17-12-9-7-8-10-13(12)18(14)6-3/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGYAHYURUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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